Celecoxib-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

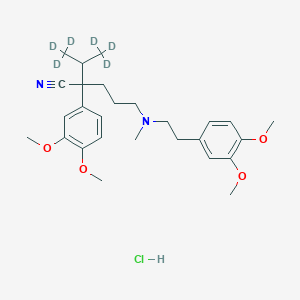

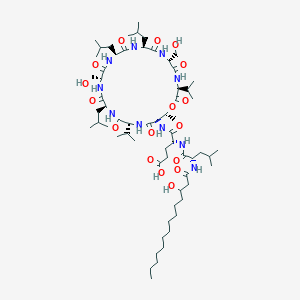

Celecoxib-d4 is a synthetic compound used in laboratory experiments to study the effects of the cyclooxygenase-2 (COX-2) enzyme. It is a labeled analog of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is produced through a synthetic process that involves the incorporation of deuterium (d4) atoms into the celecoxib molecule. The incorporation of d4 atoms into the celecoxib molecule allows for the use of NMR spectroscopy to track the molecule’s activity in the body.

科学的研究の応用

Therapeutic Approach for Staphylococcus aureus In Vivo Infection

Celecoxib-d4 has been used in the formulation of cubosomal nanoparticles to enhance its in vivo antibacterial action . This approach is particularly useful for treating infections caused by Staphylococcus aureus, a Gram-positive pathogenic bacterium that is rapidly acquiring antibiotic resistance . The cubosomal nanoparticles can adhere to the external peptidoglycan layers of Gram-positive bacteria and penetrate them .

Enhancement of Oral Bioavailability

Celecoxib-d4 has been encapsulated into cubosomal nanoparticles to improve its oral bioavailability . The cubosomal dispersion exhibited an entrapment efficiency of 88.57 ± 2.36% . This approach enhances the in vivo antibacterial action of celecoxib by improving its oral bioavailability .

Nanoformulations for Improved Solubility and Dissolution Rate

Celecoxib-d4 has been used in the development of nanoformulations to enhance its solubility and dissolution rate . The resulting co-milled Celecoxib-d4 composition using povidone (PVP), mannitol (MAN) and sodium lauryl sulfate (SLS) showed the maximum solubility and dissolution rate in physiologically relevant media .

Improved Oral Pharmacokinetic Profile

The nanoformulations of Celecoxib-d4 have shown to improve the oral pharmacokinetic profile . The relative bioavailability was 145.2%, compared to that of Celebrex®, and faster tmax 3.80 ± 2.28 h vs. 6.00 ± 3.67 h, indicating a more rapid absorption rate .

Treatment of Various Pain Conditions

Celecoxib-d4 is used in the treatment of various pain conditions. Celebrex®, a product containing Celecoxib-d4, is used in the treatment of osteoarthritis, ankylosing spondylitis, juvenile rheumatoid arthritis, acute musculoskeletal pain, chronic pain, and post-operative pain .

作用機序

Target of Action

Celecoxib, the parent compound of Celecoxib-d4, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever. Celecoxib also exerts anticancer effects by binding to the cadherin-11 (CDH11) protein, which is thought to be involved in the progression of tumors .

Mode of Action

Celecoxib acts by inhibiting the activity of COX-2, thereby decreasing the formation of prostaglandin precursors . This results in reduced inflammation, pain, and fever. , which is why it has a decreased risk of causing gastrointestinal bleeding compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). In terms of its anticancer effects, celecoxib binds to CDH11 and inhibits the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism .

Biochemical Pathways

Celecoxib affects the arachidonic acid metabolism pathway by inhibiting COX-2 . This leads to a decrease in the synthesis of thromboxanes and prostaglandins, the major mediators of pain . Celecoxib also impacts the mTOR signaling pathway , activating autophagy and preventing apoptosis in certain cells .

Pharmacokinetics

Celecoxib is primarily metabolized by the cytochrome P450 (CYP) 2C9 isoenzyme . It has an elimination half-life of about 11 hours in healthy individuals . The absorption of celecoxib is prolonged due to its low solubility . It is highly protein-bound, especially to albumin . The metabolites of celecoxib are excreted in feces and urine .

Result of Action

The inhibition of COX-2 by celecoxib leads to a decrease in the synthesis of prostaglandins, resulting in reduced inflammation, pain, and fever . In terms of its anticancer effects, celecoxib has been found to induce apoptosis, cause cell cycle arrest, regulate angiogenesis, and induce endoplasmic reticulum (ER) stress .

Action Environment

The action of celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of celecoxib. For example, angiotensin-converting enzyme inhibitors may enhance the adverse/toxic effect of NSAIDs . Additionally, genetic polymorphisms in CYP2C9 can significantly affect the pharmacokinetics of celecoxib and the occurrence of adverse drug reactions .

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKVGVHFLEQIL-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Celecoxib-d4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。